2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

描述

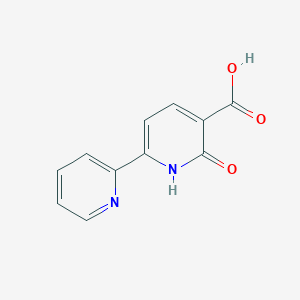

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine ring with a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Temperature: Reflux conditions (approximately 80-100°C)

Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

化学反应分析

Types of Reactions

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxide derivatives

Reduction: Reduction of the carbonyl group to form alcohol derivatives

Substitution: Electrophilic or nucleophilic substitution on the pyridine ring

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Alcohol derivatives

Substitution: Halogenated or substituted pyridine derivatives

科学研究应用

Medicinal Applications

-

Anticancer Activity

- Recent studies have indicated that pyridine derivatives exhibit potential anticancer properties. Research has shown that compounds similar to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, certain derivatives have been found to inhibit the activity of phosphatases such as PTP1B and SHP2, which are implicated in cancer progression .

-

Enzyme Inhibition

- The compound has been studied for its ability to inhibit various enzymes, including phosphofructokinase, which plays a crucial role in glycolysis. Inhibitors of this enzyme can alter metabolic pathways in rapidly dividing cells, such as cancer cells, making them a focus for therapeutic development .

-

Iron Chelation

- Iron chelation is another significant application of pyridine derivatives. Compounds like this compound can bind to iron ions, thereby inhibiting the growth of iron-dependent pathogens. This property is particularly useful in treating infections caused by bacteria that thrive in iron-rich environments .

Agricultural Applications

- Herbicidal Properties

- Pyridine derivatives have been extensively researched for their herbicidal activities. The compound has shown efficacy against various weed species by disrupting metabolic processes essential for plant growth. For example, formulations containing similar pyridinecarboxylic acids have been patented for their herbicidal compositions .

Data Tables

Case Studies

-

Anticancer Research

- A study investigating the effects of pyridine derivatives on MCF-7 breast cancer cells demonstrated that these compounds could significantly reduce cell viability and inhibit key signaling pathways associated with tumor growth. The results indicated a promising avenue for developing new anticancer therapies based on these compounds.

-

Herbicidal Efficacy

- Field trials conducted with herbicidal formulations containing pyridine derivatives showed effective control over common agricultural weeds without adversely affecting crop yield. These trials provided empirical data supporting the commercial viability of these compounds as herbicides.

作用机制

The mechanism of action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.

Receptor Modulation: Interaction with receptor sites, altering signal transduction pathways.

相似化合物的比较

Similar Compounds

- 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

- 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide

Uniqueness

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is unique due to its carboxylic acid functional group, which imparts specific chemical reactivity and biological activity. Compared to its nitrile and carboxamide analogs, the carboxylic acid derivative may exhibit different solubility, stability, and interaction profiles with biological targets.

生物活性

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 56304-42-8) is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C₁₁H₈N₂O₃

- Molecular Weight: 216.2 g/mol

- Melting Point: 304-306 °C

- Structure: The compound features a pyridine ring and a carboxylic acid functional group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that it acts as a positive allosteric modulator, enhancing the receptor's response to acetylcholine:

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| This compound | 0.14 | 600 |

This modulation could have therapeutic implications for cognitive disorders and neurodegenerative diseases, where nAChR function is compromised .

Antidiabetic Potential

In a series of studies focusing on oral hypoglycemic agents, derivatives of this compound have shown promise in lowering blood glucose levels in diabetic models. The mechanism involves enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound exhibited superior activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotic development . -

Neuropharmacological Application

In vitro experiments demonstrated that this compound significantly increased the modulation of α7 nAChRs when co-administered with nicotine, suggesting its application in treating cognitive impairments associated with Alzheimer's disease .

属性

IUPAC Name |

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-7(11(15)16)4-5-9(13-10)8-3-1-2-6-12-8/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLVHZXQLBWLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615800 | |

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56304-42-8 | |

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。